

literature review on trifluoromethylphenyl thiazole derivatives

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Compound of Interest

4-(Chloromethyl)-2-[4-

Compound Name: (trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B144678

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An In-depth Technical Guide on Trifluoromethylphenyl Thiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

The thiazole ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including the essential vitamin B1 (thiamine).^{[1][2]} Its unique structural and electronic properties make it a privileged pharmacophore in medicinal chemistry. When combined with a trifluoromethylphenyl moiety, the resulting derivatives often exhibit enhanced biological potency, metabolic stability, and lipophilicity.^{[3][4]} The trifluoromethyl (CF₃) group is a powerful bioisostere for other groups like chlorine and methyl, and its strong electron-withdrawing nature can significantly modulate the physicochemical properties of a molecule, leading to improved drug-like characteristics.^[4]

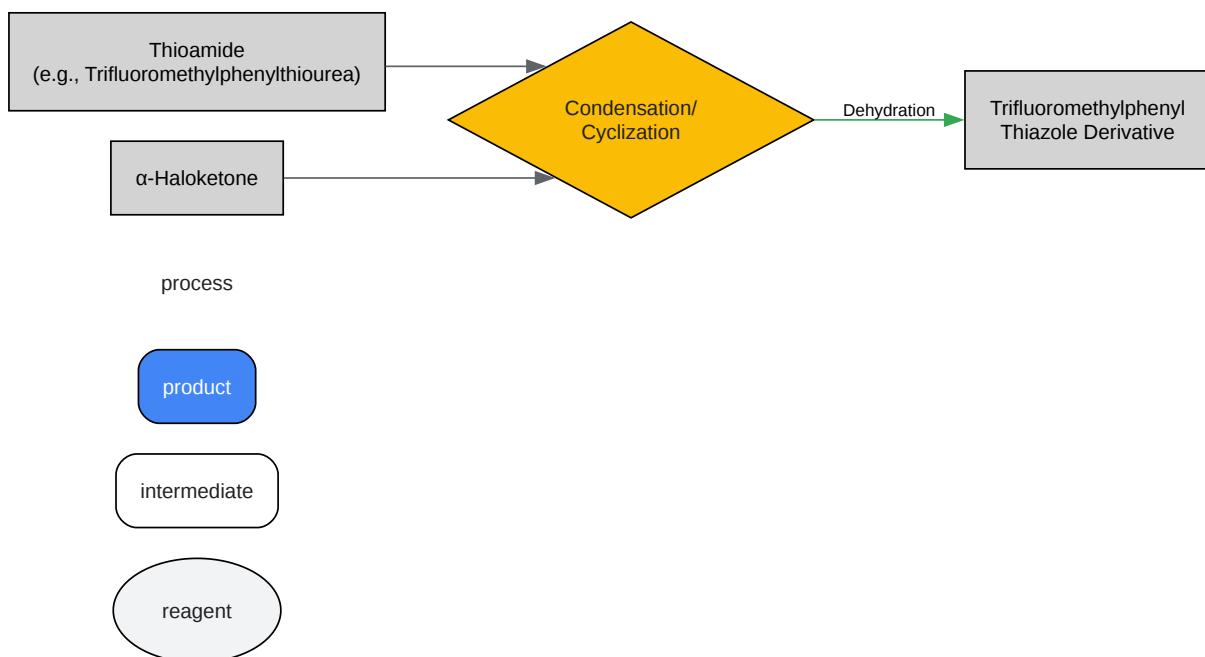
This technical guide provides a comprehensive review of recent advancements in the synthesis and biological evaluation of trifluoromethylphenyl thiazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and experimental workflows. The content covers the significant potential of these compounds as anticancer and antimicrobial agents, highlighting their mechanisms of action and structure-activity relationships.^{[5][6][7]}

Synthesis of Trifluoromethylphenyl Thiazole Derivatives

The construction of the thiazole ring is most commonly achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation reaction between an α -haloketone and a thioamide. Variations of this method, along with other novel synthetic strategies, have been employed to generate diverse libraries of trifluoromethylphenyl thiazole derivatives.[2][8]

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The diagram below illustrates the fundamental workflow of the Hantzsch synthesis for preparing 2,4-disubstituted thiazole derivatives, a common method for creating the compounds discussed herein.



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Caption: General workflow for Hantzsch thiazole synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings.

Below are representative experimental protocols for the synthesis of specific trifluoromethylphenyl thiazole derivatives as reported in the literature.

Protocol 1: Synthesis of N-(4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-yl)benzamide[5]

This protocol describes the synthesis of a thiazole derivative investigated for its activity as an inhibitor of metastatic cancer cell migration.

- Starting Materials: 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one and Benzoylthiourea.
- Procedure:
 - A mixture of 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) and benzoylthiourea (1.1 eq) in ethanol is heated to reflux for 4 hours.
 - The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
 - The crude solid is washed with cold ethanol and then dried under vacuum to yield the pure product.
- Characterization Data:
 - ^1H NMR (300 MHz, CDCl_3): δ 10.08 (bs, 1H), 8.24 (s, 2H), 7.93 (m, 2H), 7.77 (s, 1H), 7.60 (m, 1H), 7.51–7.45 (m, 2H), 7.39 (s, 1H).[5]
 - ^{13}C NMR (75 MHz, CDCl_3): Chemical shifts corresponding to the structure are confirmed.
[5]

Protocol 2: Synthesis of 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione[10]

This procedure outlines the synthesis of a thiazolo[4,5-d]pyrimidine derivative evaluated for anticancer activity.

- Step 1: Synthesis of 2-amino-4-(trifluoromethyl)thiazole-5-carboxamides.
 - This intermediate is prepared in a one-pot reaction from sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate, following a previously reported procedure.[9]
- Step 2: Cyclization to form the thiazolo[4,5-d]pyrimidine core.
 - The amino-thiazole carboxamide is treated with a cyclizing agent (e.g., triethyl orthoformate) to form the pyrimidine ring.
- Step 3: Chlorination.
 - The resulting 7-oxo derivative is treated with a chlorinating agent like phosphoryl chloride (POCl_3) to yield the final 7-chloro product.
- Characterization: The final structure is confirmed by spectroscopic methods (NMR, IR) and elemental analysis.[9]

Biological Activities and Quantitative Data

Trifluoromethylphenyl thiazole derivatives have demonstrated a wide spectrum of biological activities, most notably as anticancer and antimicrobial agents.[10][11][12]

Anticancer Activity

These compounds combat cancer through various mechanisms, including cytotoxicity, inhibition of cell migration, and interference with key signaling pathways.[5][7][13]

Table 1: Anticancer Activity of Selected Trifluoromethylphenyl Thiazole Derivatives

Compound ID	Target/Assay	Cell Line	Activity (IC ₅₀ /GI ₅₀)	Reference
5p	Cell Migration Inhibition	MDA-MB-231	24 nM	[5][14]
3b	Cytotoxicity	C32 (Melanoma)	24.4 µM	[3]
3b	Cytotoxicity	A375 (Melanoma)	25.4 µM	[3]
4c	Cytotoxicity	MCF-7 (Breast)	2.57 µM	[7]
4c	Cytotoxicity	HepG2 (Liver)	7.26 µM	[7]
4c	Kinase Inhibition	VEGFR-2	0.15 µM	[7]
19c	Cytotoxicity	KM-12 (Colon)	0.17 µM	[13]
19c	Kinase Inhibition	TrkA	1.6 nM	[13]

Antimicrobial Activity

The incorporation of the trifluoromethylphenyl moiety has also led to the development of potent antibacterial and antifungal agents.[6][15]

Table 2: Antimicrobial Activity of Selected Trifluoromethyl-Containing Derivatives

Compound ID	Target Organism	Activity (MIC)	Reference
13	MRSA	3.12 µg/mL	[6]
2a-c	S. aureus	1–2 µg/mL	[8]
2a-c	Gram-positive pathogens	1–64 µg/mL	[8]

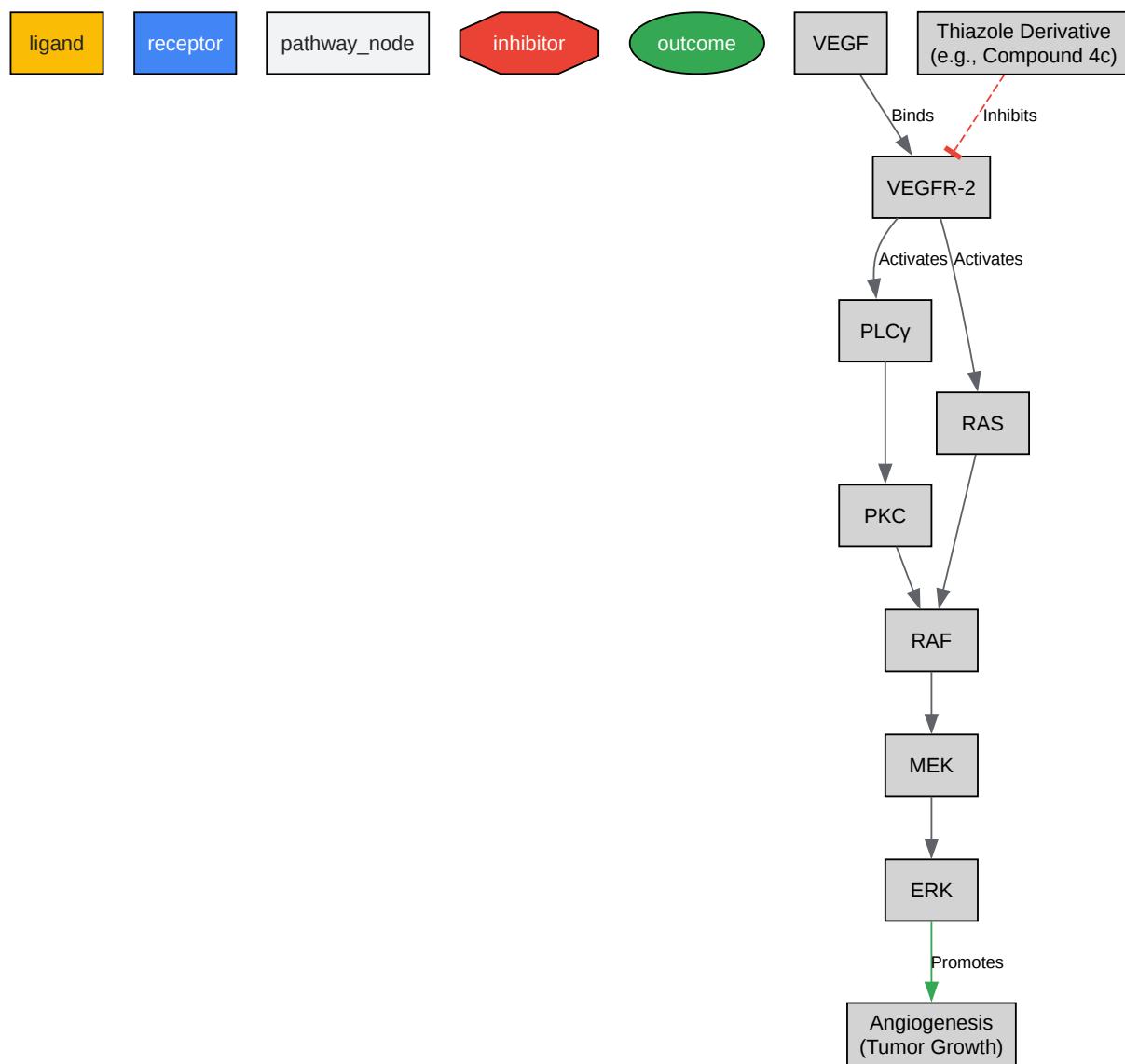
Signaling Pathways and Mechanisms of Action

Understanding the mechanism by which these derivatives exert their biological effects is paramount for rational drug design. Several compounds have been identified as inhibitors of

critical signaling pathways involved in cancer progression.

VEGFR-2 Signaling Pathway Inhibition

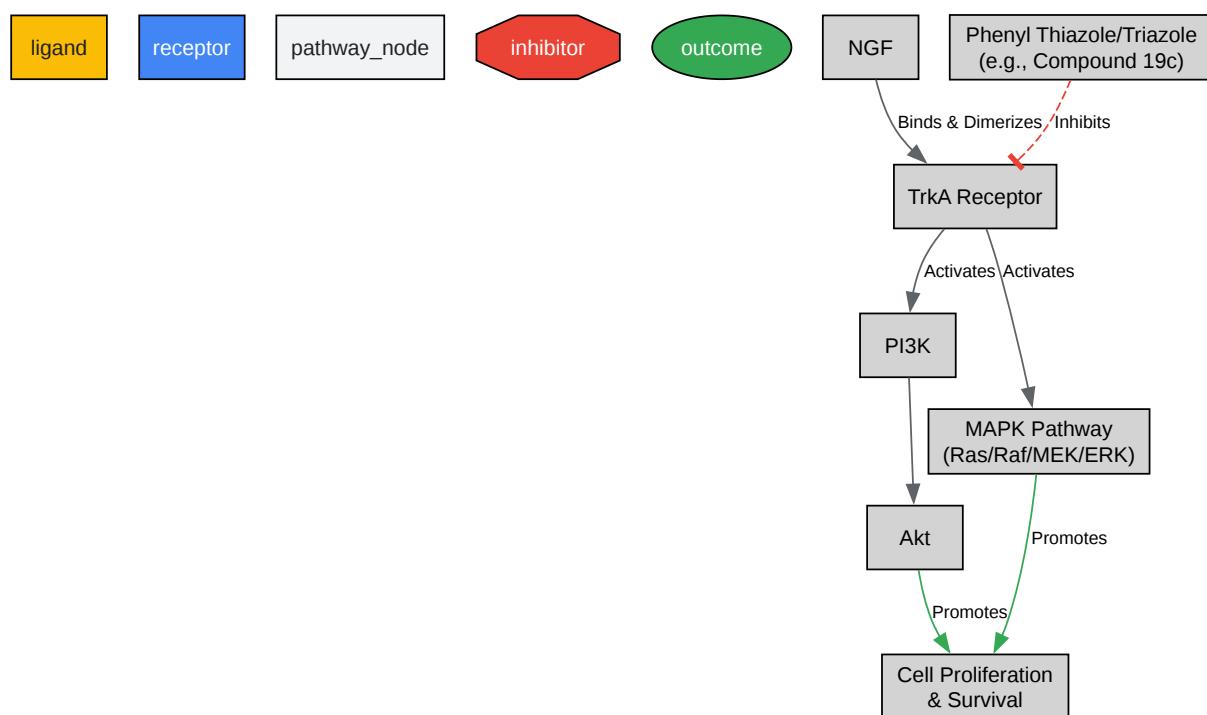
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain thiazole derivatives have been shown to inhibit this receptor.[\[7\]](#)

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Caption: Inhibition of the VEGFR-2 signaling cascade by thiazole derivatives.

TrkA Signaling Pathway Inhibition

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), plays a role in neuronal survival and differentiation. However, its aberrant activation is implicated in various cancers. Phenyl thiazole/triazole derivatives have been developed as selective TrkA inhibitors.[13]

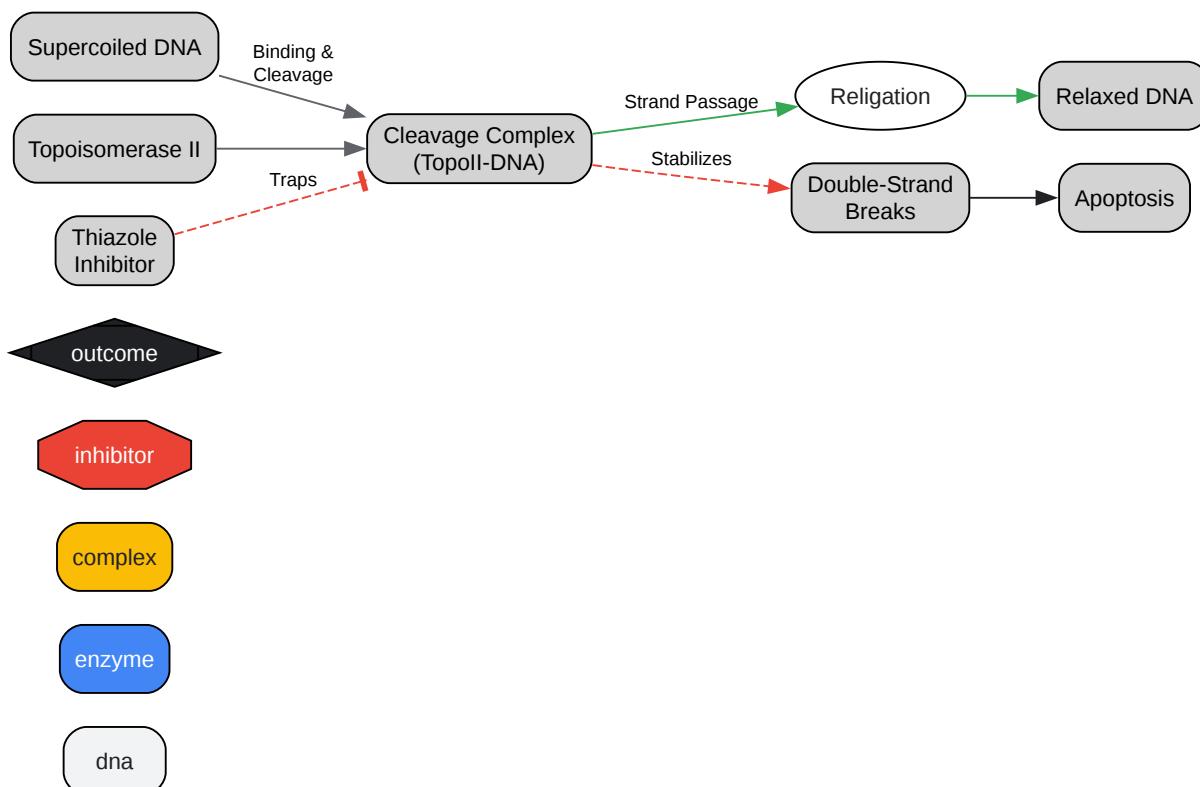


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Caption: Inhibition of the TrkA signaling pathway by phenyl thiazole derivatives.

Topoisomerase II Inhibition

Some thiazole derivatives function as anticancer agents by inhibiting Topoisomerase II, an essential enzyme that alters DNA topology to facilitate processes like replication and transcription. Inhibitors trap the enzyme-DNA complex, leading to double-strand breaks and apoptosis.[16]



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Caption: Mechanism of Topoisomerase II inhibition leading to apoptosis.

Conclusion

Trifluoromethylphenyl thiazole derivatives represent a highly promising class of compounds in modern drug discovery. The strategic incorporation of the trifluoromethylphenyl group onto the

versatile thiazole scaffold has yielded potent anticancer and antimicrobial agents with diverse mechanisms of action. The quantitative data clearly demonstrate activities in the nanomolar to low-micromolar range against various cancer cell lines and microbial pathogens.[3][5][7][8][13] Future research should continue to explore the structure-activity relationships of this scaffold, optimize pharmacokinetic properties, and further elucidate the specific molecular targets to advance these promising candidates through the drug development pipeline.

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